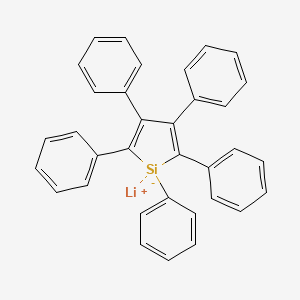
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene typically involves the palladium-catalyzed reaction of zirconocene dichloride with phenyl-substituted bromides. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the principles of organosilicon chemistry and large-scale organic synthesis can be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene has several scientific research applications, including:
Chemistry: Used as a ligand in organometallic chemistry to stabilize metal complexes.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene involves its ability to interact with metal centers and stabilize reactive intermediates. The silicon atom in the compound plays a crucial role in modulating its reactivity and binding properties. The phenyl groups provide steric hindrance, which can influence the compound’s selectivity in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: Similar structure but with butyl groups instead of phenyl groups.
1,2,3,4,5-Pentakis(4-methylphenyl)-1,3-cyclopentadiene: Similar structure but with methyl groups instead of phenyl groups.
Uniqueness
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to its carbon analogs. The phenyl groups also contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
667456-59-9 |
|---|---|
Molekularformel |
C34H25LiSi |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene |
InChI |
InChI=1S/C34H25Si.Li/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
InChI-Schlüssel |
YNGYOFKWTPNSCL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)C2=C([Si-](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


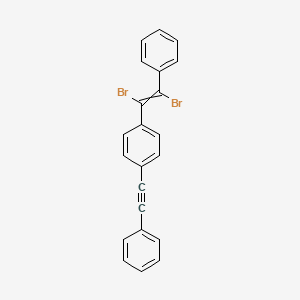
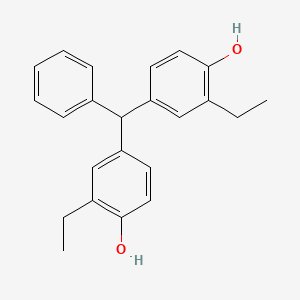
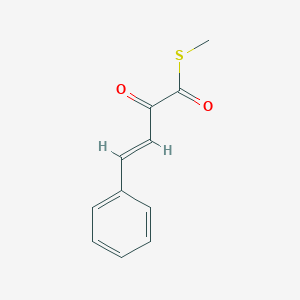
![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)
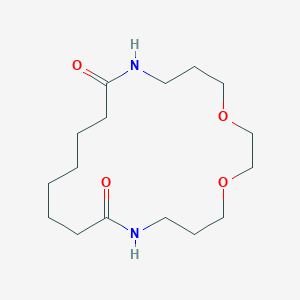
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)

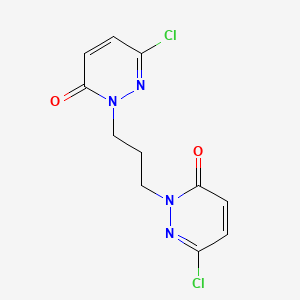
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
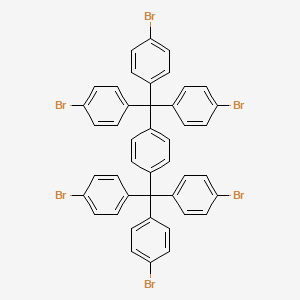


![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
